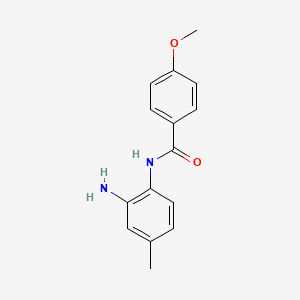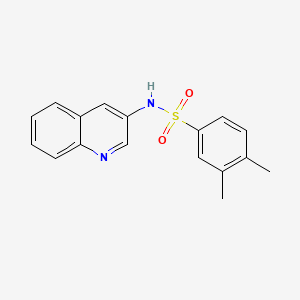
O-(2-氨基乙基)-Oμ-(2-羧乙基)聚乙二醇 3,000 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Heterobifunctional PEGs are synthesized through a variety of chemical strategies, aiming to introduce functional groups at either end of the PEG molecule. The synthesis often involves the initial preparation of a PEG with reactive end groups, followed by stepwise modifications to introduce the desired functionalities. For instance, a well-defined PEG possessing a 2-pyridyldithio end group at one end and a carboxyl group at the other was prepared after chemical modification of α-allyl-ω-carboxyl PEG, synthesized by anionic ring-opening polymerization of ethylene oxide, followed by modification of the ω-end-alkoxide group to a carboxyl group using succinic anhydride (Ishii et al., 2005).
Molecular Structure Analysis
The molecular structure of heterobifunctional PEGs is characterized by the presence of distinct functional groups at the terminal positions of the polyethylene glycol backbone. This structure is confirmed through various spectroscopic techniques, including NMR, which provides detailed information about the chemical environment of the atoms within the molecule and verifies the successful attachment of the functional groups.
Chemical Reactions and Properties
Heterobifunctional PEGs are designed to undergo specific chemical reactions at their terminal functional groups, enabling their use in conjugation chemistry, polymer modifications, and as linkers in bioconjugates. The presence of amino and carboxyl groups allows for a wide range of reactions, including amide bond formation, esterification, and coupling reactions with biomolecules or other polymers. For example, PEG derivatives with pendant amino groups have been synthesized for the formation of amphiphilic polyion complexes with fatty acids, demonstrating the reactivity and versatility of these functionalized polymers (Koyama et al., 1996).
科学研究应用
生物医学工程和组织修复
聚乙二醇在生物医学工程领域,特别是脊髓损伤修复中显示出巨大的潜力。研究表明,聚乙二醇由于其可生物降解和水溶性的特性,可以抵抗神经纤维变性、减少炎症反应、抑制液泡和瘢痕形成,并在脊髓损伤的急性期保护神经膜。此外,聚乙二醇偶联的聚合物可促进血管生成,并且可以将药物或生物活性分子运送到损伤部位,穿过血脊髓和血脑屏障。聚乙二醇水凝胶作为干细胞在损伤后生长的支持性基质,诱导细胞迁移、增殖和分化,同时还减少局部神经胶质瘢痕侵袭。这促进了轴突再生,帮助重建突触连接,并促进了脊髓修复 (Xianbin Kong et al., 2017)。
药物递送系统
聚乙二醇化,即在药物或分子上连接聚乙二醇链的过程,增强了药物的生物制药特性。这种修饰增加了稳定性、对蛋白水解失活的抵抗力和循环时间,同时降低了免疫原性和毒性。聚乙二醇化改善了蛋白质、肽和其他生物活性物质的递送和功效,使聚乙二醇成为开发有效药物递送系统中的关键组成部分 (Aviral Jain & Sanjay K. Jain, 2008)。
纳米载体药物递送系统
将聚乙二醇掺入用于纳米药物递送系统中的嵌段共聚物中,例如固体脂质纳米颗粒、聚合物纳米颗粒、聚合物胶束和脂质体,已被广泛采用以提高递送系统的溶水性、生物相容性和稳定性。研究这些含聚乙二醇共聚物的体内归宿对于评估其安全性、有效性和毒性至关重要,这对于纳米医学的发展至关重要 (L. Yin et al., 2022)。
生物材料和水凝胶
聚乙二醇的用途扩展到生物材料的合成和改进,特别是水凝胶,水凝胶用于各种生物医学应用。基于聚乙二醇和聚己内酯 (PCL) 的两亲性水凝胶由于其合适的机械性能和对疏水性基质释放的控制而备受关注。这些水凝胶具有生物相容性和可生物降解性,可用作对 pH 值或其他触发因素敏感的可注射水凝胶,以及组织支架,展示了聚乙二醇在生物材料中的广泛应用范围 (Alaleh Dabbaghi et al., 2021)。
作用机制
Target of Action
It is often used as a reactant in various biochemical applications .
Mode of Action
The compound is used as a spacer to look at interactions with polymersomes . It also serves as a platform for oligonucleotide prodrug delivery . The compound interacts with its targets to deliver doxorubicin nano-aggregates and form protected ligand-bearing particles with polyethylenimine .
Biochemical Pathways
Its use in the delivery of doxorubicin nano-aggregates suggests it may play a role in drug delivery pathways .
Result of Action
Its use in drug delivery systems suggests it may facilitate the transport of therapeutic agents to target cells .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride involves the reaction of polyethylene glycol with 2-bromoacetic acid, followed by reaction with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoacetic acid", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Polyethylene glycol 3,000 is reacted with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form O-(2-bromoacetyl)polyethylene glycol 3,000.", "O-(2-bromoacetyl)polyethylene glycol 3,000 is then reacted with ethylenediamine in the presence of a base such as triethylamine to form O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000." ] } | |
CAS 编号 |
187848-66-4 |
分子式 |
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






